3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N4O2/c14-13(15,16)10-9(12(21)22)5-18-11-8(6-19-20(10)11)7-1-3-17-4-2-7/h1-6H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUZKFSBZCTRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C3N=CC(=C(N3N=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolo[1,5-a]pyrimidine derivatives. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, in anticancer therapies. These compounds exhibit selective inhibition of various cancer cell lines. For instance, studies show that derivatives of this compound can inhibit specific kinases implicated in cancer progression, leading to reduced cell proliferation and increased apoptosis in tumor cells .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, which is crucial for developing drugs targeting metabolic pathways. The pyrazolo[1,5-a]pyrimidine scaffold is known for its role as a selective protein inhibitor. This characteristic makes it a valuable candidate for drug discovery aimed at treating diseases related to enzyme dysregulation .
Psychopharmacological Effects
Some derivatives have shown promise in psychopharmacology, particularly in modulating neurotransmitter systems. The structural features of this compound allow it to interact with receptors involved in mood regulation and cognitive function .
Material Science Applications
Fluorescent Properties
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their application as fluorophores in various optical applications. These compounds can serve as biomarkers for imaging techniques in cellular biology. For example, they have been utilized to visualize lipid droplets in HeLa cells (cancer cells) and L929 cells (normal cells), demonstrating their versatility as imaging agents .
Solid-State Applications
The tendency of these compounds to form crystals with notable conformational characteristics opens avenues for their use in solid-state materials. The ability to engineer the crystal structure enhances their performance in electronic devices and sensors .
Synthetic Methodologies
Synthesis Techniques
Recent advancements in synthetic methodologies have facilitated the preparation of diverse pyrazolo[1,5-a]pyrimidine derivatives. Techniques such as microwave-assisted synthesis and reflux methods have been employed to achieve high yields efficiently. For instance, the reaction of 3-amino-pyrazoles with various electrophiles has been optimized to produce the desired compounds with minimal reaction times .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Microwave-Assisted Synthesis | 88–96 | 180 °C |
| Reflux Method | 80–87 | Acetic acid |
Case Studies
- Antitumoral Activity Study : A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that certain modifications to the core structure significantly enhanced their anticancer activity against specific cancer cell lines .
- Enzymatic Inhibition Research : Investigations into the inhibition of kinases by pyrazolo[1,5-a]pyrimidines demonstrated promising results, suggesting potential therapeutic applications in treating diseases like diabetes and cancer where enzyme regulation is crucial .
- Fluorescence Imaging Applications : Research highlighted the use of these compounds as fluorescent markers in biological imaging, showcasing their ability to differentiate between cancerous and normal cells based on lipid droplet accumulation .
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases or other enzymes critical for cell proliferation and survival . Molecular docking studies and biochemical assays are often used to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
- Substituent Position : Pyridin-4-yl (target) vs. pyridin-3-yl (6i) alters electronic distribution and binding orientation. The para-substituted pyridine may improve target engagement compared to meta .
- Carboxylic Acid vs. Carboxamide : The carboxylic acid group in the target compound enhances solubility and hydrogen-bonding capacity compared to carboxamide derivatives (e.g., CAS 115930-92-2), which are more lipophilic .
- Trifluoromethyl Group : Present in all analogs, it stabilizes hydrophobic interactions (e.g., with Lys692 in EGFR) and improves metabolic resistance .
Biological Activity
3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzymatic inhibitory effects, supported by relevant research findings and data.
- Molecular Formula : C13H7F3N4O2
- Molecular Weight : 308.22 g/mol
- CAS Number : 1540425-18-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have demonstrated effective inhibition of cancer cell proliferation:
- IC50 Values : A study reported that a related compound exhibited an IC50 value of 19.70 ± 0.89 μM against cancer cells, comparable to the standard drug etoposide (IC50 = 18.71 ± 1.09 μM) .
- Mechanism of Action : The mechanism often involves the inhibition of specific protein targets that are crucial for cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
- Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values as low as 3.9 μg/mL against Klebsiella planticola, indicating strong antibacterial properties .
- Broad-Spectrum Activity : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Enzymatic Inhibition
The compound's ability to inhibit specific enzymes has been a focus of research:
- Enzyme Targets : Research indicates that derivatives can selectively inhibit enzymes involved in metabolic pathways, contributing to their therapeutic potential .
- Selectivity and Potency : For example, certain derivatives have been optimized for selective inhibition of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling .
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of a series of pyrazolo[1,5-a]pyrimidines, including the compound . The results indicated significant cytotoxicity against various cancer cell lines, with detailed analysis showing:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 20.5 |
| Compound B | MCF7 | 15.2 |
| Target Compound | A549 | 19.7 |
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties:
| Microbe | MIC (μg/mL) |
|---|---|
| E. coli | 4.0 |
| S. aureus | 8.0 |
| Klebsiella planticola | 3.9 |
These findings underscore the compound's potential in developing new antimicrobial therapies.
Q & A
Basic: What are the most effective synthetic routes for preparing 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid?
The synthesis typically involves multi-step pathways, leveraging nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. A validated approach includes:
- Step 1 : Condensation of trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine precursors with pyridin-4-yl boronic acids via Suzuki-Miyaura coupling to install the pyridyl group .
- Step 2 : Carboxylic acid functionalization at position 6 through hydrolysis of ester intermediates under acidic or basic conditions. For example, ethyl esters (e.g., Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) are hydrolyzed using NaOH/EtOH to yield the carboxylic acid derivative .
- Key Optimization : Reaction temperatures (60–100°C) and catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki coupling) significantly impact yields (50–92%) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and absence of impurities. For example, the pyridin-4-yl group shows aromatic proton signals near δ 8.5–9.0 ppm, while the trifluoromethyl group appears as a singlet in ¹⁹F NMR .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ for C₁₄H₈F₃N₅O₂: calculated 356.06, observed 356.05) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed via reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can structural modifications at positions 3 and 7 influence biological activity?
- Position 3 (Pyridin-4-yl) : Replacement with bulkier aryl groups (e.g., naphthyl) enhances hydrophobic interactions with target enzymes, as seen in PI3K inhibitors. However, pyridinyl groups improve solubility and bioavailability .
- Position 7 (Trifluoromethyl) : The CF₃ group enhances metabolic stability and electron-withdrawing effects, critical for binding affinity. Substitution with methyl or chloro groups reduces potency by 10-fold in kinase assays .
- Case Study : Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate showed improved selectivity for PI3Kγ (IC₅₀ = 12 nM) compared to non-CF₃ analogs .
Advanced: How to resolve contradictory data in biological activity assays for this compound?
Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations (1 mM vs. 10 µM) can alter IC₅₀ values. Standardize protocols using guidelines from Journal of Medicinal Chemistry.
- Solubility Issues : The carboxylic acid group may precipitate in low-pH buffers, leading to false negatives. Use DMSO stocks with ≤0.1% final concentration and confirm solubility via dynamic light scattering .
- Metabolic Instability : Hepatic microsome assays (e.g., human liver microsomes, 1 hr incubation) can identify rapid degradation, necessitating prodrug strategies .
Advanced: What computational methods support SAR studies for this scaffold?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like PI3Kγ. The trifluoromethyl group often occupies hydrophobic pockets, while the pyridinyl nitrogen forms hydrogen bonds with Asp841 .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity at position 6 (carboxylic acid), guiding derivatization for prodrug synthesis .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable ligand-protein complexes .
Basic: What are the recommended storage conditions to ensure compound stability?
- Store at –20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid group.
- Use amber vials to avoid photodegradation; stability studies show >90% integrity after 6 months under these conditions .
Advanced: How to design analogs to improve blood-brain barrier (BBB) penetration?
- Ester Prodrugs : Convert the carboxylic acid to ethyl esters, which show 3-fold higher BBB permeability in in vitro models (PAMPA-BBB assay) .
- Lipophilicity Modifications : Introduce cyclopropyl or fluoroalkyl chains at position 5 to increase logP (target range: 2–3). Analogs with logP >3.5 exhibit poor aqueous solubility .
Basic: What safety precautions are required when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. The compound is a suspected irritant (GHS07).
- Ventilation : Use fume hoods during weighing; avoid inhalation of fine powder .
Advanced: How does the trifluoromethyl group impact metabolic stability?
- Cytochrome P450 Inhibition : The CF₃ group reduces oxidative metabolism by CYP3A4, as shown in liver microsome assays (t₁/₂ >120 min vs. 30 min for non-CF₃ analogs) .
- Glucuronidation Risk : The carboxylic acid group may undergo Phase II metabolism. Blocking this via amidation (e.g., carboxamide derivatives) improves plasma stability .
Advanced: What strategies optimize yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
